molecular formula C17H12F3N3O3S B2562650 N-(5-ACETYL-4-METHYL-1,3-THIAZOL-2-YL)-4-HYDROXY-8-(TRIFLUOROMETHYL)QUINOLINE-3-CARBOXAMIDE CAS No. 946260-42-0

N-(5-ACETYL-4-METHYL-1,3-THIAZOL-2-YL)-4-HYDROXY-8-(TRIFLUOROMETHYL)QUINOLINE-3-CARBOXAMIDE

Cat. No.: B2562650
CAS No.: 946260-42-0
M. Wt: 395.36
InChI Key: JZIRROPPEAHODR-UHFFFAOYSA-N
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Description

N-(5-ACETYL-4-METHYL-1,3-THIAZOL-2-YL)-4-HYDROXY-8-(TRIFLUOROMETHYL)QUINOLINE-3-CARBOXAMIDE is a synthetic organic compound that belongs to the class of quinoline derivatives

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use as a therapeutic agent, subject to further research and clinical trials.

    Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.

Future Directions

Quinoline derivatives, such as this compound, continue to be a focus of research due to their wide range of biological activities . Future research may focus on further elucidating the biological activities of this compound and its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-ACETYL-4-METHYL-1,3-THIAZOL-2-YL)-4-HYDROXY-8-(TRIFLUOROMETHYL)QUINOLINE-3-CARBOXAMIDE typically involves multi-step organic reactions. A common approach might include:

    Formation of the Thiazole Ring: Starting from a suitable precursor, the thiazole ring can be synthesized through cyclization reactions.

    Quinoline Derivative Formation: The quinoline core can be constructed using methods such as the Skraup synthesis or Friedländer synthesis.

    Coupling Reactions: The final step involves coupling the thiazole and quinoline derivatives under specific conditions, often using catalysts and solvents to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(5-ACETYL-4-METHYL-1,3-THIAZOL-2-YL)-4-HYDROXY-8-(TRIFLUOROMETHYL)QUINOLINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Nucleophilic or electrophilic reagents depending on the nature of the substituent.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce dihydroquinolines.

Mechanism of Action

The mechanism of action of N-(5-ACETYL-4-METHYL-1,3-THIAZOL-2-YL)-4-HYDROXY-8-(TRIFLUOROMETHYL)QUINOLINE-3-CARBOXAMIDE would depend on its specific biological target. It might interact with enzymes or receptors, modulating their activity and leading to a therapeutic effect. Detailed studies would be required to elucidate the exact molecular pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds like chloroquine and quinine, known for their antimalarial activity.

    Thiazole Derivatives: Compounds such as thiamine (vitamin B1) and ritonavir, used in various therapeutic applications.

Uniqueness

N-(5-ACETYL-4-METHYL-1,3-THIAZOL-2-YL)-4-HYDROXY-8-(TRIFLUOROMETHYL)QUINOLINE-3-CARBOXAMIDE is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other quinoline or thiazole derivatives.

Properties

IUPAC Name

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-oxo-8-(trifluoromethyl)-1H-quinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F3N3O3S/c1-7-14(8(2)24)27-16(22-7)23-15(26)10-6-21-12-9(13(10)25)4-3-5-11(12)17(18,19)20/h3-6H,1-2H3,(H,21,25)(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZIRROPPEAHODR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=CNC3=C(C2=O)C=CC=C3C(F)(F)F)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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